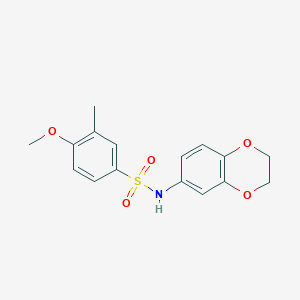
4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide, commonly known as 'DCPB,' is a chemical compound that has been widely used in scientific research as a potent and selective modulator of the transient receptor potential vanilloid 1 (TRPV1) channel.
Wirkmechanismus
DCPB exerts its effects on 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels by binding to a specific site on the channel protein and altering its conformation and gating properties. DCPB has been shown to enhance the sensitivity of 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels to heat and capsaicin, two well-known activators of 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide, while inhibiting their response to other stimuli, such as protons and voltage. The exact molecular mechanism by which DCPB modulates 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels is still under investigation, but it is thought to involve changes in the interaction between the channel protein and its lipid and protein partners.
Biochemical and Physiological Effects
DCPB has been shown to produce a range of biochemical and physiological effects in various experimental systems. In vitro, DCPB has been shown to induce calcium influx and membrane depolarization in 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide-expressing cells, leading to the activation of downstream signaling pathways and the release of inflammatory mediators. In vivo, DCPB has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation, suggesting its potential therapeutic value in the treatment of chronic pain and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DCPB has several advantages as a research tool, including its high potency and selectivity for 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels, its ability to produce reversible and dose-dependent effects on 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide function, and its relatively low toxicity and side effect profile. However, DCPB also has some limitations, such as its potential for off-target effects on other ion channels and receptors, its poor solubility in aqueous solutions, and its limited availability and high cost.
Zukünftige Richtungen
The use of DCPB in scientific research is still evolving, and several future directions are worth exploring. These include the development of more potent and selective 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide modulators based on the DCPB scaffold, the investigation of the role of 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels in cancer and other diseases, the identification of novel 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide-interacting proteins and signaling pathways, and the development of new therapeutic strategies targeting 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels. In addition, the use of DCPB in combination with other 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide modulators or with other drugs targeting different aspects of pain and inflammation may lead to synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, DCPB is a valuable chemical tool for investigating the function and regulation of 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels in various experimental systems. Its high potency and selectivity, reversible and dose-dependent effects, and relatively low toxicity make it a versatile and useful research tool. However, its potential for off-target effects, poor solubility, and high cost limit its applicability in some experimental settings. Further research is needed to fully understand the mechanisms of action and therapeutic potential of DCPB and to develop more potent and selective 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide modulators based on its scaffold.
Synthesemethoden
DCPB can be synthesized via a multistep process involving the reaction of 2,4-dichlorophenol with 6-methyl-2-pyridinecarboxaldehyde, followed by the condensation of the resulting intermediate with 4-aminobutanamide. The final product is obtained by purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DCPB has been extensively used in scientific research as a valuable tool for investigating the function and regulation of 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels, which are involved in a wide range of physiological and pathological processes, including pain sensation, thermoregulation, inflammation, and cancer. DCPB has been shown to selectively activate or inhibit 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels depending on the concentration and duration of exposure, making it a versatile and powerful tool for dissecting the complex mechanisms underlying 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channel function.
Eigenschaften
Produktname |
4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide |
|---|---|
Molekularformel |
C16H16Cl2N2O2 |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-2-5-15(19-11)20-16(21)6-3-9-22-14-8-7-12(17)10-13(14)18/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
VFBBSPKQAVRXRO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)


![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)
